Cas no 2171143-14-7 ((2R)-2-({4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclohexyl}formamido)butanoic acid)
(2R)-2-({4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclohexyl}formamido)butanoic acid è un composto organico utilizzato principalmente nella sintesi peptidica, in particolare nella strategia Fmoc (9-fluorenilmetossicarbonile). La sua struttura combina un gruppo Fmoc protettivo, un legame ammidico e una funzione acida carbossilica, offrendo una buona stabilità e reattività controllata. Il gruppo Fmoc consente una deprotezione selettiva in condizioni basiche blande, mentre la catena laterale cicloalifatica migliora la solubilità in solventi organici polari. Questo derivato dell'acido butanoico è particolarmente utile nella costruzione di peptidi complessi, grazie alla sua capacità di minimizzare la formazione di sottoprodotti indesiderati durante le reazioni di accoppiamento. La configurazione stereochimica (R) garantisce inoltre un'elevata specificità nelle sintesi enantioselettive.

2171143-14-7 structure
Nome del prodotto:(2R)-2-({4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclohexyl}formamido)butanoic acid
(2R)-2-({4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclohexyl}formamido)butanoic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- (2R)-2-({4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclohexyl}formamido)butanoic acid
- (2R)-2-{[(1r,4r)-4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexyl]formamido}butanoic acid
- EN300-1508113
- EN300-1494090
- 2171143-14-7
- (2R)-2-({4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexyl}formamido)butanoic acid
-
- Inchi: 1S/C27H32N2O5/c1-2-24(26(31)32)29-25(30)18-13-11-17(12-14-18)15-28-27(33)34-16-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-10,17-18,23-24H,2,11-16H2,1H3,(H,28,33)(H,29,30)(H,31,32)/t17?,18?,24-/m1/s1
- Chiave InChI: WWIALSRYLXQVBJ-YOHDVBOVSA-N
- Sorrisi: O=C(C1CCC(CNC(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)CC1)N[C@@H](C(=O)O)CC
Proprietà calcolate
- Massa esatta: 464.23112213g/mol
- Massa monoisotopica: 464.23112213g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 34
- Conta legami ruotabili: 9
- Complessità: 698
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 105Ų
- XLogP3: 4.3
(2R)-2-({4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclohexyl}formamido)butanoic acid Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1494090-0.25g |
(2R)-2-({4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexyl}formamido)butanoic acid |
2171143-14-7 | 0.25g |
$2239.0 | 2023-07-10 | ||
Enamine | EN300-1494090-5.0g |
(2R)-2-({4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexyl}formamido)butanoic acid |
2171143-14-7 | 5.0g |
$7058.0 | 2023-07-10 | ||
Enamine | EN300-1494090-250mg |
(2R)-2-({4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexyl}formamido)butanoic acid |
2171143-14-7 | 250mg |
$2239.0 | 2023-09-28 | ||
Enamine | EN300-1494090-1000mg |
(2R)-2-({4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexyl}formamido)butanoic acid |
2171143-14-7 | 1000mg |
$2433.0 | 2023-09-28 | ||
Enamine | EN300-1494090-10000mg |
(2R)-2-({4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexyl}formamido)butanoic acid |
2171143-14-7 | 10000mg |
$10464.0 | 2023-09-28 | ||
Enamine | EN300-1494090-500mg |
(2R)-2-({4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexyl}formamido)butanoic acid |
2171143-14-7 | 500mg |
$2336.0 | 2023-09-28 | ||
Enamine | EN300-1494090-0.05g |
(2R)-2-({4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexyl}formamido)butanoic acid |
2171143-14-7 | 0.05g |
$2044.0 | 2023-07-10 | ||
Enamine | EN300-1494090-10.0g |
(2R)-2-({4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexyl}formamido)butanoic acid |
2171143-14-7 | 10.0g |
$10464.0 | 2023-07-10 | ||
Enamine | EN300-1494090-5000mg |
(2R)-2-({4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexyl}formamido)butanoic acid |
2171143-14-7 | 5000mg |
$7058.0 | 2023-09-28 | ||
Enamine | EN300-1494090-0.5g |
(2R)-2-({4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexyl}formamido)butanoic acid |
2171143-14-7 | 0.5g |
$2336.0 | 2023-07-10 |
(2R)-2-({4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclohexyl}formamido)butanoic acid Letteratura correlata
-
Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
-
Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
-
3. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
2171143-14-7 ((2R)-2-({4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclohexyl}formamido)butanoic acid) Prodotti correlati
- 2227670-97-3((3R)-3-hydroxy-3-4-(trifluoromethyl)pyridin-3-ylpropanoic acid)
- 2287265-63-6(6-Phenylmethoxycarbonyl-6-azaspiro[3.4]octane-7-carboxylic acid)
- 1092460-61-1(3-(3,5-difluoro-2-methoxyphenyl)prop-2-enoic acid)
- 896324-06-4(N'-2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl-N-(2-methylpropyl)ethanediamide)
- 1698805-28-5(2-{(tert-butoxy)carbonylamino}-4-(4-methoxyphenyl)-2-methylbutanoic acid)
- 898449-71-3(N-{2-1-(benzenesulfonyl)piperidin-2-ylethyl}-N'-(2-cyanophenyl)ethanediamide)
- 2379946-55-9(1-(4-Tert-butylphenyl)-6,6-dimethyl-5,7-dihydroindazol-4-one)
- 847018-97-7(7-amino-1,2,3,4-tetrahydro-1,8-naphthyridin-2-one)
- 2138174-86-2(3-{[Dimethyl(oxo)-lambda6-sulfanylidene]amino}benzene-1-sulfonyl fluoride)
- 2228344-29-2(2-(1,1-difluoro-2-hydroxyethyl)-4-methylphenol)
Fornitori consigliati
Hubei Henglvyuan Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti

Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
